1-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethan-1-one hydrochloride
CAS No.:
Cat. No.: VC15876423
Molecular Formula: C11H11ClN2OS
Molecular Weight: 254.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11ClN2OS |
|---|---|
| Molecular Weight | 254.74 g/mol |
| IUPAC Name | 1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethanone;hydrochloride |
| Standard InChI | InChI=1S/C11H10N2OS.ClH/c1-7-10(8(2)14)15-11(13-7)9-4-3-5-12-6-9;/h3-6H,1-2H3;1H |
| Standard InChI Key | AJUNNJOIUMARAW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)C.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s IUPAC name, 1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethanone hydrochloride, reflects its core structure: a thiazole ring substituted at the 2-position with a pyridin-3-yl group and at the 4-position with a methyl group. The 5-position acetyl group is protonated as a hydrochloride salt, enhancing solubility for experimental handling . Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 39066-99-4 |
| Molecular Formula | C₁₁H₁₁ClN₂OS |
| Molecular Weight | 254.74 g/mol |
| Canonical SMILES | CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)C.Cl |
| InChI Key | AJUNNJOIUMARAW-UHFFFAOYSA-N |
The thiazole ring contributes aromatic stability and hydrogen-bonding capacity, while the pyridine moiety introduces basicity and π-stacking potential—features critical for target binding in drug design .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethan-1-one hydrochloride typically follows a cyclocondensation strategy, as outlined below:
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Thiazole Ring Formation:
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Reactivity of α-haloketones with thiourea derivatives under basic conditions generates the thiazole core. For this compound, 3-(bromoacetyl)pyridine reacts with methyl-substituted thiourea in ethanol at reflux.
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Key reaction:
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Acetylation:
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The 5-position of the thiazole is acetylated using acetic anhydride or acetyl chloride in the presence of Lewis acids like AlCl₃.
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Salt Formation:
Yield optimization requires precise control of temperature, stoichiometry, and purification steps (e.g., recrystallization from ethanol/water mixtures).
Industrial-Scale Considerations
While laboratory-scale synthesis is well-documented, scaling up poses challenges:
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Exothermic Reactions: Thiazole cyclization releases significant heat, necessitating jacketed reactors for temperature control.
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Byproduct Management: Bromide ions from α-haloketone precursors may require ion-exchange resins for removal.
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Purity Standards: HPLC analyses (C18 columns, acetonitrile/water mobile phases) confirm ≥95% purity, as specified by commercial suppliers .
| Compound | Activity (MIC, µg/mL) | Target Organism |
|---|---|---|
| Fluconazole | 2.0–4.0 | Candida albicans |
| Pyridine-thiazole hybrid | ≤25.0 | Rhodotorula mucilaginosa |
| 1-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethan-1-one* | N/A | N/A |
*Data inferred from structural analogs .
Future Research Directions
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Pharmacological Profiling:
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Systematic screening against fungal, bacterial, and cancer cell lines to identify lead indications.
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Structure-Activity Relationship (SAR) Studies:
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Formulation Development:
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Nanoencapsulation in liposomes or polymeric nanoparticles to improve bioavailability.
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